molecular formula C12H9F2NO4 B2748505 4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 932918-49-5

4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2748505
CAS No.: 932918-49-5
M. Wt: 269.204
InChI Key: IVMJVAIGXCSTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C12H9F2NO4 and a molecular weight of 269.20 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and stability. Unfortunately, specific physical and chemical properties for “this compound” are not provided in the available resources .

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

Research has identified derivatives of isoxazoles, such as those incorporating difluorophenolic groups, as potential aldose reductase inhibitors (ARIs) with antioxidant properties. These compounds, designed based on bioisosteric principles, have shown promise in in vitro studies for applications related to diabetic complications. The introduction of specific substituents can significantly enhance inhibitory activity, demonstrating the potential for these compounds in therapeutic contexts (Alexiou & Demopoulos, 2010).

Isoxazole- and Oxazole-4-carboxylic Acids Derivatives Synthesis

A novel synthetic pathway has been developed for isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), demonstrates a method for creating structurally diverse compounds with potential utility in various chemical synthesis and drug development applications (Serebryannikova et al., 2019).

Aromatic Polyamides Incorporating Isoxazole Derivatives

Research into the synthesis of aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links, utilizing multiring, flexible dicarboxylic acids derived from isoxazole precursors, has revealed materials with promising properties. These polymers exhibit amorphous characteristics, good solubility in polar solvents, and thermal stability, suggesting potential applications in high-performance materials (Hsiao & Yu, 1996).

Dihydrogen Activation by Frustrated Lewis Pairs

Investigations into dihydrogen activation by frustrated Lewis pairs incorporating isoxazole-based N-heterocyclic carbenes highlight the nuanced interplay between steric hindrance and electronic factors. This research contributes to the understanding of fundamental reactions in catalysis and the development of new catalytic systems for hydrogenation and other transformations (Kronig et al., 2011).

Safety and Hazards

Safety data for this compound suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes. It’s also recommended to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4/c1-6-8(11(12(16)17)15-19-6)5-18-10-3-2-7(13)4-9(10)14/h2-4H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJVAIGXCSTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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